molecular formula C7H6ClF3N2 B13555465 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine CAS No. 1060811-92-8

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine

Cat. No.: B13555465
CAS No.: 1060811-92-8
M. Wt: 210.58 g/mol
InChI Key: DFXFHPRSPFOMIT-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanamine is a fluorinated amine derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoroethylamine group at the 3-position. This compound is structurally characterized by its electron-withdrawing trifluoromethyl group and aromatic heterocyclic system, which contribute to its unique physicochemical properties.

Properties

CAS No.

1060811-92-8

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2

InChI Key

DFXFHPRSPFOMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine typically involves the reaction of 2-chloropyridine with trifluoroethanamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties/Applications References
1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanamine 2-Cl on pyridine, 3-NH₂-CF₃ C₇H₅ClF₃N₂ 216.58 g/mol Hypothesized bioactivity (JAK inhibition*)
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine 4-Cl on benzene, chiral center C₈H₇ClF₃N 227.60 g/mol Intermediate for antitumor agents
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride 3-pyridinyl, HCl salt C₇H₈ClF₃N₂ 252.60 g/mol High purity (95+%), pharmaceutical use
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride 3-Br on benzene, chiral center C₈H₈BrClF₃N 290.51 g/mol Fluorinated building block, 98% purity
1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine 4-Cl on benzene C₈H₇ClF₃N 227.60 g/mol Industrial research, GHS Class 8 safety

Biological Activity

1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C₇H₃ClF₃N
  • Molecular Weight : 209.55 g/mol
  • CAS Number : 1057657-62-1

The biological activity of 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine appears to be linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or transporters, which can lead to significant changes in cellular processes.

Inhibition of PfFNT

One notable mechanism involves the inhibition of the Plasmodium falciparum Formate-Nitrate Transporter (PfFNT), which is crucial for the survival of malaria parasites. Compounds similar to 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine have demonstrated submicromolar efficacy against malaria parasites by disrupting their metabolic processes through:

  • Decreasing intracellular pH.
  • Reducing ATP levels necessary for parasite survival .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of P. falciparum with an EC₅₀ value in the low nanomolar range. For example, a related compound exhibited an EC₅₀ of 14.8 nM with negligible cytotoxicity towards human cell lines .

In Vivo Studies

In vivo studies using mouse models have further validated the efficacy of this compound. For instance:

  • A derivative was tested at doses of 50 mg/kg and 150 mg/kg over four consecutive days.
  • The higher dose resulted in a significant decrease in parasitemia levels .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of compounds related to 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine:

  • Study on Malaria Treatment :
    • A study demonstrated that a compound structurally similar to 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine cleared over 99% of malaria parasites in mouse models when administered at appropriate doses .
  • Metabolic Stability :
    • Research has indicated that modifications to the trifluoromethyl group can significantly affect metabolic stability and bioavailability. Compounds with enhanced metabolic stability showed improved in vivo efficacy .
  • Synthesis and Structure-Activity Relationship (SAR) :
    • The synthesis of various trifluoromethylated amines has been explored, highlighting the importance of structural modifications on biological activity. The introduction of electron-withdrawing groups has been shown to enhance potency against specific targets while maintaining favorable pharmacokinetic properties .

Data Tables

CompoundEC₅₀ (nM)Cytotoxicity (μM)In Vivo Efficacy (%)
Compound A14.8>100>99
Compound B20.5>10034.2
Compound C15.0>100>99

Q & A

Q. What are the common synthetic routes for 1-(2-chloropyridin-3-YL)-2,2,2-trifluoroethanamine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination of 2-chloropyridine-3-carboxaldehyde with trifluoroethylamine precursors. Key steps include:

  • Condensation of the aldehyde with an amine source (e.g., ammonium acetate) under acidic conditions.
  • Reduction of the intermediate imine using agents like sodium cyanoborohydride or catalytic hydrogenation.
  • Isolation of the free base or conversion to the hydrochloride salt for improved stability . Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side reactions, such as over-reduction or decomposition of the trifluoromethyl group.

Q. What functional groups in this compound contribute to its reactivity, and how do they impact experimental design?

  • Trifluoroethylamine : Enhances electrophilicity and metabolic stability, making it useful in probing enzyme-substrate interactions.
  • 2-Chloropyridinyl group : Acts as a directing group in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The chlorine atom can be replaced via nucleophilic aromatic substitution, enabling modular derivatization . Experimental designs should account for the lability of the C–Cl bond under basic conditions and the sensitivity of the trifluoromethyl group to strong acids.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms the presence and environment of the trifluoromethyl group. 1H^{1}\text{H} NMR resolves the pyridine ring protons and amine protons.
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
  • HPLC with chiral columns : Essential for enantiomeric purity assessment if working with the (R)- or (S)-forms .

Q. When should researchers use the free base versus the hydrochloride salt form?

The hydrochloride salt is preferred for biological assays due to enhanced aqueous solubility and stability. The free base is used in organic synthesis (e.g., coupling reactions) where neutral conditions are required. Conversion between forms involves treatment with HCl/NaOH and careful pH monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing impurities?

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., diastereomer formation in chiral syntheses).
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time.
  • Design of Experiments (DoE) : Statistically optimizes variables (e.g., temperature, stoichiometry) to maximize yield and purity .

Q. What experimental approaches are used to study this compound’s biological activity and target interactions?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to proteins (e.g., kinases or GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions.
  • Cellular assays : Fluorescence-based readouts (e.g., Ca2+^{2+} flux) assess functional activity in disease-relevant pathways .

Q. How should researchers address contradictory data from structural analogs with varying substituent positions?

  • Comparative Molecular Field Analysis (CoMFA) : Maps steric/electronic effects of substituents (e.g., chlorine at pyridine C2 vs. C6) on activity.
  • Free-Wilson analysis : Quantifies contributions of specific substituents to biological potency.
  • Crystallography : Resolves binding mode differences (e.g., halogen bonding vs. hydrophobic interactions) .

Q. What methods are effective for separating enantiomers and assessing their biological specificity?

  • Chiral chromatography : Uses columns with cellulose- or amylase-based stationary phases.
  • Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer.
  • Circular Dichroism (CD) : Confirms enantiomeric identity and monitors conformational changes upon target binding .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the C–Cl bond).
  • Accelerated stability testing : Uses Arrhenius modeling to predict shelf life.
  • Lyophilization : Stabilizes the hydrochloride salt for long-term storage .

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